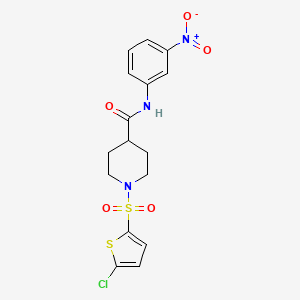

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide

Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a sulfonyl group linked to a 5-chlorothiophene ring and an aromatic nitro group at the N-position. Key structural features include:

- 5-Chlorothiophen-2-yl sulfonyl group: Enhances electron-withdrawing effects and influences solubility.

The molecular formula is inferred as C₁₇H₁₅ClN₄O₅S₂ (assuming substitution of the 3-nitrophenyl group into analogs like BJ46384 ), with a theoretical molecular weight of ~454.91 g/mol.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O5S2/c17-14-4-5-15(26-14)27(24,25)19-8-6-11(7-9-19)16(21)18-12-2-1-3-13(10-12)20(22)23/h1-5,10-11H,6-9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOOJONGVBLCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides in the presence of a base.

Attachment of the Chlorothiophene Moiety: This step involves the coupling of the chlorothiophene group to the sulfonylated piperidine ring, typically using palladium-catalyzed cross-coupling reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the nitrophenyl group replaces a leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Biology: It could be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Industry: It could be employed in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Polarity: The target compound’s 3-nitrophenyl group confers higher polarity compared to BJ46384’s 2-cyanophenyl or BJ52214’s pyrazole, likely reducing membrane permeability but improving aqueous solubility .

Metabolic Stability: Pyrazole (BJ52214) and oxadiazole (Compound 9) substituents may resist oxidative metabolism better than nitro or cyano groups due to aromatic stability .

Electronic and Steric Effects :

- The sulfonyl group in all analogs acts as a strong electron-withdrawing group, modulating electron density across the piperidine ring.

- Steric bulk varies significantly: BF38496’s thiazole-pyridine group creates greater steric hindrance than the target compound’s nitro group .

Research Implications and Limitations

- Potential Applications: Analogous compounds (e.g., BJ46384) are labeled as research chemicals, suggesting utility in medicinal chemistry for target validation or enzyme inhibition studies .

- Limitations : Lack of explicit biological data for the target compound necessitates further studies on pharmacokinetics and toxicity.

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a synthetic compound with significant potential in biological research. Its complex structure, characterized by a piperidine ring, a sulfonyl group derived from 5-chlorothiophene, and a nitrophenyl moiety, suggests diverse biological activities. This article focuses on its biological activity, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₆ClN₃O₅S₂

- Molecular Weight : Approximately 429.89 g/mol

- CAS Number : 1099772-08-3

This compound's unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.

Interaction with Receptors

Preliminary studies indicate that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide exhibits notable interactions with the cannabinoid receptor type 1 (CB1). This interaction suggests potential implications for neuropharmacology, particularly in the modulation of cannabinoid signaling pathways.

Antimicrobial and Anticancer Properties

Research has shown that compounds with similar structural frameworks often exhibit antimicrobial and anticancer activities. For instance, studies evaluating related piperidine derivatives have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the nitrophenyl group may enhance these activities by improving the compound's ability to penetrate bacterial cell walls or interact with specific cellular targets.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with sulfonyl and nitrophenyl groups. The exploration of derivatives can lead to compounds with enhanced biological profiles. For example, modifications in the nitrophenyl substitution have been shown to influence the compound's pharmacological effects significantly.

Study on Antimicrobial Activity

In a comparative study of synthesized compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide, it was found that several derivatives exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MIC) in the low micromolar range, highlighting their potential as antimicrobial agents .

Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological effects of this compound through in vitro assays targeting CB1 receptors. The results indicated that it could modulate receptor activity, which is crucial for developing treatments for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Piperidine framework with sulfonyl and nitrophenyl groups | Potential CB1 receptor interaction; antibacterial activity |

| 1-((5-Bromothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide | Similar structure with bromine substitution | Varies based on halogen influence on activity |

| N-(4-sulfamoylphenyl)-4-nitrothiophene-2-carboxamide | Different core structure | Exhibits distinct solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.